molecular formula C25H28FN3O B11418141 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11418141
M. Wt: 405.5 g/mol
InChI Key: CYFYGIGKHLIYBV-UHFFFAOYSA-N
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Description

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexylethyl group, a benzodiazole ring, a fluorophenyl group, and a pyrrolidinone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the cyclohexylethyl group through alkylation reactions. The fluorophenyl group is then attached via a substitution reaction, and finally, the pyrrolidinone moiety is introduced through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation and product selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different chemical and biological properties.

Scientific Research Applications

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and fluorophenyl-containing molecules. Examples include:

  • 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(prop-2-en-1-yl)pyrrolidin-2-one
  • 4-[1-(2-CYCLOHEXYLETHYL)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of stability, selectivity, and efficacy.

Properties

Molecular Formula

C25H28FN3O

Molecular Weight

405.5 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H28FN3O/c26-20-10-12-21(13-11-20)29-17-19(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)15-14-18-6-2-1-3-7-18/h4-5,8-13,18-19H,1-3,6-7,14-17H2

InChI Key

CYFYGIGKHLIYBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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